molecular formula C31H37F3N8O7 B10847481 c[RGDf-(S)-alpha-TfmF]

c[RGDf-(S)-alpha-TfmF]

Cat. No.: B10847481
M. Wt: 690.7 g/mol
InChI Key: QAYABLFYSHKUBR-QKFZZCAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Integrins as Cellular Adhesion Receptors

Integrins are a diverse family of transmembrane receptors that are fundamental to the existence of multicellular organisms. researchgate.netnih.gov They function as the principal adhesion receptors for the extracellular matrix (ECM), the intricate network of proteins and other molecules that surrounds cells. researchgate.netwikipedia.org These interactions are crucial for maintaining tissue integrity and mediating communication between cells and their environment. nih.govtandfonline.com

Integrins are heterodimers, meaning they are composed of two distinct, non-covalently associated subunits: an alpha (α) and a beta (β) subunit. nih.govnih.govnih.gov In vertebrates, 18 different α subunits and 8 different β subunits have been identified, which can combine to form 24 unique integrin receptors. nih.govnih.gov Both subunits are type I transmembrane proteins, featuring a large extracellular domain, a single pass through the cell membrane, and a short cytoplasmic tail. nih.govwikipedia.org

Integrin subfamilies can be classified based on the ligands they recognize. nih.gov Key subfamilies include:

Collagen-binding integrins: These receptors, which include α1β1 and α2β1, play a direct role in cell adhesion to collagen fibers. nih.govyoutube.com

Laminin-binding integrins: This group is essential for cell interactions with laminin, a major component of the basement membrane. nih.gov

RGD-binding integrins: A significant subfamily that recognizes the RGD sequence in various ECM proteins. nih.govannualreviews.org This group includes prominent members like αvβ3, αvβ5, and α5β1. nih.govfrontiersin.org

Leukocyte-specific integrins: These are primarily involved in cell-cell interactions within the immune system. nih.gov

The α subunits can be further categorized by the presence or absence of an inserted domain (I-domain). nih.gov The αI domain, found in collagen-binding and leukocyte integrins, is a primary site for ligand recognition. nih.gov In integrins lacking this domain, the ligand-binding site is located at the interface of the α and β subunits. nih.gov

Integrins are pivotal in a vast array of physiological processes. Their functions extend beyond simple adhesion to include the regulation of cell migration, proliferation, differentiation, and survival. nih.govfrontiersin.orgnih.gov They are instrumental in embryogenesis, tissue development and repair, immune responses, and maintaining hemostasis. nih.govnih.govnih.gov For instance, the attachment of epithelial cells to the basement membrane is mediated by integrins, a process fundamental to tissue structure. youtube.com

Conversely, the dysregulation of integrin expression and function is implicated in numerous pathological conditions. nih.govtandfonline.comtandfonline.com This includes inflammatory diseases, cardiovascular disorders, and the progression of cancer. nih.govtandfonline.comtandfonline.com In the context of cancer, certain integrins, such as αvβ3, are highly expressed on angiogenic endothelial cells—the cells that form new blood vessels to supply tumors. nih.govnih.govfrontiersin.org This makes them attractive targets for therapeutic intervention. Integrins also play a role in tumor invasion, metastasis, and the development of resistance to therapy. researchgate.netnih.gov

The Arg-Gly-Asp (RGD) Motif in Ligand Recognition

The tripeptide sequence Arginine-Glycine-Aspartic acid, or RGD, is a key recognition motif for a significant portion of the integrin family. annualreviews.orgwikipedia.org

The RGD sequence was first identified in the early 1980s by researchers studying fibronectin, a major protein of the extracellular matrix. wikipedia.orgcellgs.com They discovered that this short peptide sequence was the minimal component of fibronectin required for cell attachment. wikipedia.orgcellgs.com Subsequent research revealed that the RGD motif is not exclusive to fibronectin but is also present in other ECM proteins like vitronectin, fibrinogen, and osteopontin. qyaobio.comwikipedia.orgcellgs.com This discovery was a landmark in cell biology, as it pinpointed a common mechanism for cell-matrix adhesion. cellgs.com

The binding of the RGD motif to its integrin receptor occurs at the interface of the α and β subunits. nih.gov The interaction involves the coordination of the aspartic acid residue's carboxyl group with a divalent cation, typically magnesium or calcium, which is held within a metal ion-dependent adhesion site (MIDAS) on the β subunit. nih.govannualreviews.org The arginine residue's positively charged guanidinium (B1211019) group fits into a negatively charged pocket on the α subunit. nih.gov This specific, charge-based interaction ensures a stable and selective binding of the RGD ligand to the integrin. rsc.orgrsc.org The conformation of the RGD sequence, often constrained within a cyclic peptide, can significantly influence its binding affinity and selectivity for different integrin subtypes. qyaobio.comannualreviews.org

Cyclic RGD Peptides as Integrin Ligands

Building on the discovery of the RGD motif, scientists have developed synthetic peptides that mimic this natural ligand. evitachem.comannualreviews.org Cyclizing these peptides has proven to be a particularly effective strategy to enhance their properties. qyaobio.comannualreviews.org

The compound c[RGDf-(S)-alpha-TfmF] is a synthetic cyclic peptide designed to interact with integrins. evitachem.comsmolecule.com The 'RGDf' part of the name indicates the core sequence of Arginine-Glycine-Aspartic acid-Phenylalanine. evitachem.com The cyclic structure enhances its stability and conformational rigidity, which can lead to higher binding affinity for specific integrins compared to linear peptides. qyaobio.comevitachem.com The inclusion of the (S)-alpha-TfmF moiety, a trifluoromethylated amino acid, further contributes to its stability and bioactivity. evitachem.com

Research has shown that c[RGDf-(S)-alpha-TfmF] exhibits a high binding affinity for certain integrins, such as αvβ3. smolecule.com This targeted binding can trigger intracellular signaling pathways that modulate cell adhesion and migration. evitachem.comsmolecule.com Due to these properties, c[RGDf-(S)-alpha-TfmF] and similar cyclic RGD peptides are valuable tools in various areas of biomedical research, including the development of targeted drug delivery systems and as probes to study integrin function in processes like angiogenesis and cancer. evitachem.comsmolecule.com

Table of Research Findings on RGD Peptides:

Research AreaKey FindingsReferences
Integrin Binding Cyclic RGD peptides show increased binding affinity and selectivity for integrins like αvβ3 compared to linear counterparts. mdpi.com, qyaobio.com, mdpi.com
Cancer Research RGD peptides are used to target tumors for imaging and therapy due to the overexpression of certain integrins on cancer and angiogenic cells. cellgs.com, mdpi.com, smolecule.com
Tissue Engineering RGD-functionalized materials promote cell adhesion, proliferation, and tissue regeneration in various applications, including bone and vascular tissue. frontiersin.org, qyaobio.com
Drug Delivery RGD peptides can be conjugated to nanoparticles or drugs to facilitate targeted delivery to specific cell types, enhancing therapeutic efficacy. evitachem.com, smolecule.com, nih.gov

Advantages of Cyclization in Peptide Design

The cyclization of peptides offers several key benefits that enhance their drug-like properties. These advantages primarily stem from the introduction of conformational constraints.

Conformational Stability: Linear peptides are often highly flexible, which can lead to a decrease in binding affinity to their targets. nih.gov Cyclization rigidifies the peptide backbone, reducing its conformational flexibility. nih.govnih.gov This pre-organization of the peptide into a bioactive conformation can lead to a more stable and potent interaction with its target receptor. mdpi.com Molecular dynamics simulations have shown that cyclic RGD peptides exhibit less backbone flexibility compared to their linear counterparts, resulting in a more stable configuration when bound to integrins. mdpi.comnih.gov This increased stability is also attributed to the formation of intramolecular hydrogen bonds and, in some cases, salt bridges between amino acid side chains, which further lock the molecule into a favorable conformation. nih.govscientist.com

Enzymatic Resistance: A major hurdle for the therapeutic use of linear peptides is their rapid degradation by proteases in the body. nih.govbiochempeg.com The cyclic structure provides significant protection against enzymatic attack. electronicsandbooks.com By eliminating the free N- and C-termini, cyclic peptides become resistant to exopeptidases, which are enzymes that cleave peptides from their ends. nih.gov Furthermore, the reduced flexibility of the cyclic structure can hinder the access of endopeptidases, enzymes that cleave within the peptide chain. nih.govbiochempeg.com This enhanced resistance to proteolysis increases the in vivo half-life of the peptide, allowing for a more sustained therapeutic effect. rsc.org Studies have demonstrated that cyclic RGD peptides are significantly more stable than their linear analogs in various pH conditions, highlighting the protective effect of cyclization against chemical degradation. nih.gov

Introduction to c[RGDf-(S)-alpha-TfmF] as a Specific RGD Analog

c[RGDf-(S)-alpha-TfmF] is a synthetically developed cyclic peptide that incorporates the RGD sequence. smolecule.com It is specifically designed to mimic the natural ligands of integrins. evitachem.com The structure includes a trifluoromethylated amino acid, (S)-alpha-TfmF, which contributes to its conformational rigidity and bioactivity. evitachem.com This modification, along with the cyclic nature of the peptide, is intended to enhance its binding properties and stability. smolecule.comevitachem.com

The synthesis of c[RGDf-(S)-alpha-TfmF] is typically achieved through solid-phase peptide synthesis (SPPS), a method that allows for the precise and sequential addition of amino acids, including non-standard ones, to build the peptide chain. smolecule.comevitachem.com Following the linear chain assembly, a cyclization step is performed to create the final, stable cyclic structure. evitachem.com

Research into c[RGDf-(S)-alpha-TfmF] has focused on its interaction with integrins, particularly its binding affinity. Studies have shown that this compound exhibits a notable binding affinity for specific integrin subtypes. smolecule.com The table below presents the reported IC50 value for c[RGDf-(S)-alpha-TfmF], which is a measure of its potency in inhibiting the binding of a natural ligand to its receptor. A lower IC50 value indicates a higher binding affinity.

CompoundIC50 (nM)
c[RGDf-(S)-alpha-TfmF]35.5 idrblab.net

This high affinity underscores the potential of c[RGDf-(S)-alpha-TfmF] as a specific targeting agent in various biomedical applications. Its ability to selectively bind to certain integrins opens avenues for its use in targeted drug delivery and as a tool to study integrin-mediated cellular processes. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H37F3N8O7

Molecular Weight

690.7 g/mol

IUPAC Name

2-[(2S,5R,8S,11S)-5,8-dibenzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-(trifluoromethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid

InChI

InChI=1S/C31H37F3N8O7/c32-31(33,34)30(16-19-10-5-2-6-11-19)28(49)41-20(12-7-13-37-29(35)36)25(46)38-17-23(43)39-22(15-24(44)45)26(47)40-21(27(48)42-30)14-18-8-3-1-4-9-18/h1-6,8-11,20-22H,7,12-17H2,(H,38,46)(H,39,43)(H,40,47)(H,41,49)(H,42,48)(H,44,45)(H4,35,36,37)/t20-,21+,22-,30-/m0/s1

InChI Key

QAYABLFYSHKUBR-QKFZZCAYSA-N

Isomeric SMILES

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)(CC2=CC=CC=C2)C(F)(F)F)CC3=CC=CC=C3)CC(=O)O

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)(CC2=CC=CC=C2)C(F)(F)F)CC3=CC=CC=C3)CC(=O)O

Origin of Product

United States

Synthesis Methodologies for C Rgdf S Alpha Tfmf

General Principles of Peptide Synthesis

The formation of peptide bonds—the amide linkages between amino acids—is the cornerstone of peptide synthesis. Modern methodologies have evolved to allow for the efficient, high-purity production of peptides of varying lengths and complexities. These strategies can be broadly categorized into solid-phase, liquid-phase, and chemo-enzymatic approaches.

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, is the most widely used method for creating peptides in a laboratory setting. researchgate.netnih.gov The core principle of SPPS involves anchoring the C-terminal amino acid of the desired peptide to an insoluble polymer resin. researchgate.netresearchgate.net The peptide chain is then elongated in a stepwise manner by sequentially adding protected amino acids. researchgate.net A key advantage of SPPS is that excess reagents and soluble by-products are easily removed by simple filtration and washing of the resin, which streamlines the purification process. researchgate.net The entire process, which consists of repeated cycles of deprotection, washing, coupling, and washing, can be automated. researchgate.net

The Fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) strategy is the most common approach in modern SPPS due to its use of milder reaction conditions compared to other methods. nih.govosti.gov This strategy is based on an orthogonal protection scheme, where two different types of protecting groups are removed by distinct chemical mechanisms. nih.gov

Nα-Protection: The α-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group. This group is stable under acidic conditions but is readily removed by treatment with a mild base, typically a 20-50% solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.govnih.gov

Side-Chain Protection: The reactive side chains of the amino acids are protected by acid-labile groups, such as tert-butyl (tBu), trityl (Trt), or pentamethyldihydrobenzofuran-sulfonyl (Pbf). nih.gov

Cleavage: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a strong acid, most commonly trifluoroacetic acid (TFA). nih.govnih.gov

The orthogonality of the Fmoc/tBu strategy allows for selective deprotection, which is particularly useful for complex modifications like on-resin cyclization. nih.gov

The tert-Butoxycarbonyl/benzyl (B1604629) (Boc/Bzl) strategy is the classical method of SPPS. researchgate.net In this approach, the temporary Nα-protecting group is the acid-labile Boc group, which is removed at each cycle with a moderate acid like TFA. researchgate.netnih.gov The side-chain protecting groups are typically benzyl (Bzl) based and are considered semi-permanent, as they require a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step. mdpi.comrhhz.net

While effective, the Boc/Bzl strategy is not truly orthogonal because both protecting groups are removed by acids, albeit of different strengths. nih.govrsc.org The repeated use of TFA can lead to gradual loss of the peptide from the resin, and the final cleavage with hazardous HF requires specialized equipment and handling procedures. rhhz.netrsc.org However, this method remains valuable for synthesizing long or difficult sequences where peptide aggregation can be an issue with the Fmoc strategy. mdpi.com

Liquid-Phase Peptide Synthesis (LPPS) Approaches

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, is the classical method for peptide production where all reactions occur in a homogeneous solution. mdpi.com In LPPS, the growing peptide chain remains dissolved in a liquid medium, and purification is required after each coupling step to remove unreacted starting materials and by-products. mdpi.comnih.gov

This method offers several advantages, including the ability to purify and characterize intermediates at each stage, which can lead to a very high-purity final product. LPPS is also highly scalable and can be more cost-effective for the large-scale manufacturing of shorter peptides as it avoids the use of expensive resins and reduces the consumption of excess reagents and solvents. nih.gov However, LPPS is more labor-intensive and time-consuming than SPPS, especially for longer peptides, due to the need for repeated extractions or crystallizations. mdpi.com

Chemo-Enzymatic Peptide Synthesis (CEPS)

Chemo-Enzymatic Peptide Synthesis (CEPS) is an innovative approach that combines the strengths of chemical synthesis with the high specificity of enzymatic catalysis. This method typically involves the chemical synthesis of smaller, protected peptide fragments, which are then joined together (ligated) by an enzyme to form a larger peptide.

Enzymes, such as engineered ligases like omniligase, can catalyze the formation of peptide bonds under mild, aqueous conditions with exceptional chemo- and regioselectivity. This enzymatic precision eliminates the need for extensive side-chain protection and significantly reduces the risk of racemization and other side reactions. CEPS is particularly advantageous for the synthesis of very long peptides (over 100 amino acids) and small proteins, overcoming the purity and yield limitations often encountered with stepwise SPPS for such large molecules.

Table 1: Comparison of Peptide Synthesis Methodologies

Feature Solid-Phase Peptide Synthesis (SPPS) Liquid-Phase Peptide Synthesis (LPPS) Chemo-Enzymatic Peptide Synthesis (CEPS)
Principle Stepwise addition of amino acids to a chain anchored on an insoluble resin. researchgate.net Stepwise synthesis of the peptide entirely in solution. mdpi.com Ligation of chemically synthesized peptide fragments using enzymes.
Purification Excess reagents removed by washing the resin after each step. researchgate.net Requires purification (e.g., extraction, crystallization) after each step. nih.gov Purification after enzymatic ligation.
Speed Fast and amenable to automation. researchgate.net Slower and more labor-intensive. mdpi.com Can be rapid, depending on fragment synthesis.
Scalability Suitable for lab-scale to multi-kilogram production. Well-suited for large-scale industrial production of short peptides. Scalable and efficient for large-scale production of long peptides.
Key Advantage Simplicity, speed, and automation. researchgate.net High purity of intermediates, cost-effective for large scale. High specificity, minimal side reactions, synthesis of very long peptides.
Key Limitation Potential for aggregation with long sequences; high solvent usage. mdpi.com Time-consuming and labor-intensive for long peptides. mdpi.com Requires suitable ligation sites and enzyme availability.

Specific Synthetic Considerations for c[RGDf-(S)-alpha-TfmF]

The synthesis of c[RGDf-(S)-alpha-TfmF] presents specific challenges due to its cyclic nature and the inclusion of the non-standard amino acid, (S)-alpha-trifluoromethyl-phenylalanine ((S)-alpha-TfmF). A successful synthesis would almost certainly employ a multi-stage strategy based on Fmoc/tBu solid-phase chemistry.

Synthesis of the Custom Amino Acid: The (S)-alpha-TfmF residue is not commercially available in its protected form for SPPS. Therefore, its synthesis must be undertaken as a preliminary step. This involves a multi-step organic synthesis route, potentially using a Negishi cross-coupling to construct the phenylalanine backbone followed by functionalization to create the trifluoromethyl ketone and subsequent conversion to the protected amino acid suitable for peptide synthesis. nih.gov

Linear Peptide Assembly: The linear peptide precursor, Arg-Gly-Asp-Phe-(S)-alpha-TfmF, would be assembled on a solid support using the Fmoc/tBu strategy. A super acid-labile resin, such as 2-chlorotrityl chloride (2-CTC) resin, is often chosen for cyclic peptide synthesis. mdpi.com This allows the fully protected linear peptide to be cleaved from the resin under mild acidic conditions that leave the side-chain protecting groups intact, a necessary prerequisite for subsequent solution-phase cyclization. Alternatively, and more commonly, the peptide is cyclized while still attached to the resin.

On-Resin Cyclization: On-resin cyclization is a highly efficient method for forming the cyclic peptide backbone. researchgate.netresearchgate.net After the linear sequence is assembled, the N-terminal Fmoc group and the side-chain protecting group of the C-terminal amino acid (or an amino acid in the middle of the sequence) are selectively removed. The exposed amino and carboxyl groups are then coupled using a potent coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form the amide bond that closes the ring. researchgate.net This intramolecular reaction is favored on the solid support, which can minimize intermolecular side reactions like dimerization. researchgate.net

Final Cleavage and Purification: After cyclization, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a strong acid cocktail (e.g., TFA with scavengers like water and triisopropylsilane). The crude cyclic peptide is then purified to a high degree using reverse-phase high-performance liquid chromatography (RP-HPLC).

Incorporation of Non-Natural Amino Acids (e.g., alpha-TfmF)

The synthesis of c[RGDf-(S)-alpha-TfmF] is typically achieved through solid-phase peptide synthesis (SPPS), a technique that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. The standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is commonly employed for this purpose.

The key step in this subsection is the incorporation of the non-natural amino acid, (S)-alpha-trifluoromethyl-phenylalanine. This is accomplished using its Fmoc-protected derivative, Fmoc-(S)-alpha-trifluoromethyl-L-phenylalanine, which is commercially available. The incorporation process follows the standard SPPS cycle:

Deprotection: The Fmoc protecting group of the N-terminal amino acid on the resin-bound peptide is removed using a mild base, typically a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF).

Coupling: The free carboxyl group of the incoming Fmoc-(S)-alpha-TfmF-OH is activated using a coupling reagent. Common activating agents include hexafluorophosphate (B91526) benzotriazole (B28993) tetramethyl uronium (HBTU) or (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), in the presence of a base such as N,N-diisopropylethylamine (DIEA). The activated amino acid is then added to the resin to form a new peptide bond with the deprotected N-terminal amine of the growing peptide chain.

Washing: After the coupling reaction, the resin is thoroughly washed with solvents like DMF and dichloromethane (B109758) (DCM) to remove excess reagents and by-products.

This cycle is repeated for each amino acid in the linear sequence: Arg-Gly-Asp-Phe-(S)-alpha-TfmF.

Cyclization Strategies for c[RGDf-(S)-alpha-TfmF]

Once the linear peptide has been assembled on the solid support, the next crucial step is the head-to-tail cyclization to form the cyclic structure. On-resin cyclization is the preferred method as it utilizes the pseudo-dilution effect of the resin, which favors intramolecular cyclization over intermolecular oligomerization.

The process generally involves the following steps:

Selective Deprotection: The protecting groups at the N-terminus (Fmoc) and the side chain of the C-terminal amino acid (in this case, the side chain of Aspartic acid, which is anchored to the resin) are selectively removed. For on-resin head-to-tail cyclization, the peptide is typically synthesized on a resin where the C-terminal amino acid's carboxyl group is protected by a group that can be removed while the peptide remains attached to the resin via a side chain. A common strategy involves anchoring the side chain of an amino acid like Aspartic acid to the resin.

On-Resin Macrolactamization: The free N-terminal amino group and the free C-terminal carboxyl group of the linear peptide are then coupled. This intramolecular amide bond formation is promoted by the same types of coupling reagents used in the linear synthesis, such as HBTU or PyBOP, in the presence of a base. The reaction is typically carried out in a solvent that swells the resin effectively, such as DMF.

Cleavage from Resin: After cyclization is complete, the cyclic peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed simultaneously. This is usually achieved by treatment with a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA) along with scavengers like water and triisopropylsilane (B1312306) (TIS) to prevent side reactions.

Protecting Group Chemistry in Synthesis of c[RGDf-(S)-alpha-TfmF]

The success of the synthesis of c[RGDf-(S)-alpha-TfmF] is highly dependent on an orthogonal protecting group strategy. ub.educreative-peptides.com In the context of Fmoc-based SPPS, different protecting groups are used for the alpha-amino group and the reactive side chains of the amino acids to ensure that they can be selectively removed at different stages of the synthesis. nih.govbeilstein-journals.org

The following table summarizes the typical protecting groups used for each amino acid in the synthesis of c[RGDf-(S)-alpha-TfmF]:

Amino Acidα-Amino Protecting GroupSide Chain Protecting GroupRationale for Side Chain Protection
Arginine (Arg) FmocPbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)The guanidinium (B1211019) group of arginine is strongly basic and requires robust protection to prevent side reactions. Pbf is acid-labile and is removed during the final cleavage step with TFA.
Glycine (B1666218) (Gly) FmocNoneThe side chain of glycine is a single hydrogen atom and does not require protection.
Aspartic Acid (Asp) FmocOtBu (tert-butyl ester)The β-carboxyl group of aspartic acid is reactive and must be protected to prevent side reactions and aspartimide formation. The OtBu group is readily cleaved by TFA.
Phenylalanine (Phe) FmocNoneThe benzyl side chain of phenylalanine is generally unreactive under standard SPPS conditions and does not require protection.
(S)-alpha-TfmF FmocNoneThe trifluoromethylphenyl side chain is stable under the conditions of SPPS and does not necessitate a protecting group.

This orthogonal protection scheme ensures that the temporary Fmoc group can be removed at each step of the peptide elongation with a mild base, while the permanent, acid-labile side-chain protecting groups (Pbf and OtBu) remain intact until the final cleavage and deprotection step with strong acid. creative-peptides.com

Purification and Analytical Characterization of c[RGDf-(S)-alpha-TfmF]

After cleavage from the resin, the crude peptide product is a mixture containing the desired cyclic peptide along with various impurities such as truncated or deleted sequences and by-products from the cleavage process. Therefore, rigorous purification and characterization are essential.

Chromatographic Purification Techniques

The standard and most effective method for purifying peptides like c[RGDf-(S)-alpha-TfmF] is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates molecules based on their hydrophobicity.

A typical RP-HPLC purification protocol would involve:

Stationary Phase: A C18 silica-based column is most commonly used, where the long alkyl chains provide a nonpolar surface.

Mobile Phase: A gradient of two solvents is typically employed.

Solvent A: An aqueous solution, usually water with 0.1% trifluoroacetic acid (TFA). The TFA acts as an ion-pairing agent to improve peak shape and resolution.

Solvent B: An organic solvent, typically acetonitrile, also containing 0.1% TFA.

Elution: The purification process begins with a high concentration of Solvent A, and the proportion of Solvent B is gradually increased over time. This increasing organic content of the mobile phase causes the bound peptides to elute from the column in order of increasing hydrophobicity.

Detection: The eluting peptides are monitored using a UV detector, typically at wavelengths of 214 nm (peptide bond absorption) and 280 nm (aromatic side-chain absorption).

Fractions containing the peptide of the desired purity are collected, pooled, and then lyophilized (freeze-dried) to obtain the final product as a white, fluffy powder.

Spectroscopic and Mass Spectrometric Characterization

To confirm the identity and purity of the synthesized c[RGDf-(S)-alpha-TfmF], a combination of spectroscopic and mass spectrometric techniques is employed.

Mass Spectrometry (MS): This is a fundamental technique for confirming the molecular weight of the synthesized peptide.

Electrospray Ionization (ESI-MS): This is a soft ionization technique well-suited for peptides. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecule. The observed molecular weight should match the calculated theoretical mass of c[RGDf-(S)-alpha-TfmF].

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This is another common technique used for peptide analysis, which also provides accurate molecular weight information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms the mass, NMR provides detailed structural information.

¹⁹F NMR: This is particularly important for c[RGDf-(S)-alpha-TfmF] due to the presence of the trifluoromethyl group. A characteristic signal in the ¹⁹F NMR spectrum provides direct evidence for the successful incorporation of the (S)-alpha-TfmF residue.

2D NMR techniques (e.g., COSY, TOCSY, NOESY): These experiments can be used to assign specific proton resonances to individual amino acid residues and to determine the three-dimensional conformation of the cyclic peptide in solution.

The combination of these analytical techniques provides a comprehensive characterization of the synthesized c[RGDf-(S)-alpha-TfmF], confirming its identity, purity, and structural integrity.

Molecular Interactions and Receptor Affinity of C Rgdf S Alpha Tfmf

Integrin Receptor Subtype Specificity

The specificity of RGD-containing ligands is dictated by the conformation of the RGD loop, which is constrained by the cyclic structure and influenced by the surrounding amino acid residues. This conformational rigidity allows for selective interaction with the ligand-binding pockets of specific integrin α/β subunit combinations.

Affinity of c[RGDf-(S)-alpha-TfmF] for αvβ3 Integrin

The αvβ3 integrin is a key receptor involved in angiogenesis and tumor metastasis and is a primary target for many RGD-based compounds. nih.gov Cyclic RGD peptides, in general, exhibit significantly higher affinity and selectivity for αvβ3 compared to their linear counterparts. nih.govnih.gov The constrained cyclic structure orients the Arg and Asp side chains in an optimal geometry for high-affinity binding to the receptor. While specific IC50 values for c[RGDf-(S)-alpha-TfmF] are not widely published, data for structurally analogous compounds containing trifluoromethyl or difluoromethyl phenylalanine derivatives highlight the high-affinity binding to αvβ3, typically in the nanomolar range.

Integrin αvβ3 Binding Affinity of c[RGDf-(S)-alpha-TfmF] Analogs Note: The following data is for compounds structurally related to c[RGDf-(S)-alpha-TfmF] and is presented for illustrative purposes.

Compound NameIC50 (nM)
C[RGD-(S)-alpha-TfmfV]237.1
C[RGDf-(S,R)-alpha-Dfm-F]331.8
Data sourced from Therapeutic Target Database.

Binding Profile with Other RGD-Recognizing Integrins (e.g., αvβ5, α5β1)

While αvβ3 is often the primary target, RGD-mimicking compounds can also exhibit affinity for other RGD-dependent integrins, such as αvβ5 and α5β1. The degree of selectivity is a critical aspect of their design. For instance, the well-studied cyclic peptide Cilengitide, c(RGDf(NMe)V), is known to target both αvβ3 and αvβ5 integrins. nih.govasco.org The binding affinity for these other subtypes is generally lower than for αvβ3. The α5β1 integrin can also recognize RGD sequences, but many cyclic pentapeptides are designed to have lower affinity for this subtype to achieve a more targeted binding profile. nih.govnih.gov The specific binding profile of c[RGDf-(S)-alpha-TfmF] across these different integrins would be determined by the precise conformational fit of the peptide into each receptor's unique binding site.

Comparative Analysis with Other RGD Peptides and Mimetics

The development of c[RGDf-(S)-alpha-TfmF] is part of a broader effort to optimize the therapeutic potential of RGD peptides. A comparative analysis with its predecessors illustrates the advances in potency and selectivity. The parent cyclic peptide, c(RGDfV), was a first-generation superactive αvβ3 inhibitor that showed a 100- to 1000-fold increased activity over linear RGD peptides and high selectivity against the platelet receptor αIIbβ3. nih.gov Further modification, such as the N-methylation that produced Cilengitide (c(RGDf(NMe)V)), led to even greater antagonistic activity. nih.govnih.gov These modifications aim to fine-tune the peptide's conformation, enhancing its binding affinity for target integrins.

Comparative Integrin Binding Affinity (IC50, nM)

CompoundIntegrin αvβ3Integrin αIIbβ3
GRGDSPK (Linear)9600270
c(RGDfV) (Cyclic)8731000
Cilengitide [c(RGDf(NMe)V)]0.641000
Data adapted from Kessler et al. (2007) as presented in "Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate." nih.gov

Molecular Mechanisms of Integrin Binding

Ligand-Induced Integrin Activation and Conformational Changes

Integrins exist in a dynamic equilibrium between different conformational states, primarily a low-affinity "bent-closed" state and a high-affinity "extended-open" state. nih.govnih.govbiorxiv.org The binding of a high-affinity ligand like c[RGDf-(S)-alpha-TfmF] stabilizes the extended, active conformation. nih.gov This process, known as "outside-in" signaling, is initiated when the RGD motif engages with the binding site at the interface of the α and β subunits. This engagement triggers a series of allosteric changes that propagate through the integrin structure, leading to the separation of the cytoplasmic tails and subsequent intracellular signaling events. nih.govnih.gov The transition from the bent to the extended conformation increases the distance between the ligand-binding headpiece and the cell membrane, a change that can be modulated by tensile force. nih.govresearchgate.net

Role of Metal Ion-Dependent Adhesion Site (MIDAS) in Binding

The interaction between RGD ligands and integrins is critically dependent on the presence of divalent cations. nih.gov The integrin β subunit contains a conserved binding site known as the Metal Ion-Dependent Adhesion Site (MIDAS). nih.govnih.gov This site coordinates a divalent cation (such as Mn²⁺ or Mg²⁺) which, in turn, directly coordinates with the carboxylate side chain of the aspartate (D) residue in the RGD sequence. This interaction is a cornerstone of the binding mechanism, forming a stable bridge between the ligand and the receptor. nih.gov Molecular dynamics simulations have shown that this contact between the aspartate residue and the MIDAS-coordinated ion is the most critical force-bearing interaction, and its stability is essential for resisting dissociation under mechanical stress. nih.gov

Cellular Uptake and Internalization Mechanisms

The internalization of c[RGDf-(S)-alpha-TfmF] into cells is a complex process governed by its interaction with integrin receptors. The primary mechanism is receptor-mediated endocytosis, where the binding of the ligand to the integrin triggers a cellular process to engulf the ligand-receptor complex.

Receptor-Mediated Endocytosis of Integrin-Bound c[RGDf-(S)-alpha-TfmF]

Once bound to integrins, cyclic RGD peptides are internalized into the cell. Studies have shown that this process is an active, energy-dependent mechanism. researchgate.net The internalization of multimeric RGD ligands, in particular, is tightly coupled with the internalization of the integrin receptor itself. nih.gov Research indicates that the primary pathway for this uptake is clathrin-mediated endocytosis. nih.gov

In experiments using inhibitors for different endocytic pathways, the internalization of a tetrameric RAFT-RGD ligand was abolished in the presence of amantadine, a specific inhibitor of clathrin-coated pit formation. nih.gov Conversely, inhibitors of macropinocytosis (amiloride) or caveolae-mediated endocytosis (nystatin) had no significant effect on the uptake of the RGD ligand. nih.gov This demonstrates the specific reliance on the clathrin-dependent pathway for the internalization of clustered integrin-ligand complexes. One study found that a tetrameric RGD peptide increased the internalization of αvβ3 integrin by 79% via clathrin-coated vesicles. researchgate.net

In contrast, some studies suggest that monomeric RGD peptides may be internalized through a less specific, fluid-phase endocytic pathway that is independent of the integrin receptor. nih.govnih.gov However, other research has shown that even monomeric RGD peptides can be rapidly endocytosed at 37°C compared to endocytosis-prohibitive temperatures (4°C), suggesting a specific, receptor-involved process. researchgate.net

Structure Activity Relationships Sar of C Rgdf S Alpha Tfmf and Analogs

Rational Design Principles for RGD Peptides

The development of high-affinity RGD-based integrin antagonists relies on constraining the flexible peptide backbone into a conformation that mimics the bound state of the native ligand. This pre-organization reduces the entropic penalty upon binding and enhances both affinity and selectivity.

Cyclization is a cornerstone strategy in the design of potent RGD peptides. nih.gov Constraining the peptide into a cyclic structure significantly reduces its conformational flexibility. nih.govnih.gov This structural pre-organization can steer the peptide into a bioactive conformation that is favorable for receptor binding, thereby improving biological potency. nih.gov One of the first highly active and selective cyclic compounds developed was the pentapeptide cyclo(RGDfV), or c(RGDfV). nih.govnih.gov This cyclic structure demonstrated outstanding affinity for the αvβ3 integrin while maintaining selectivity against the αIIbβ3 integrin, a crucial feature for avoiding effects on platelet aggregation. nih.govnih.govnih.gov

The ring size of the cyclic peptide is a critical parameter. For instance, cyclic pentapeptides and hexapeptides have been extensively studied and found to provide an optimal balance of rigidity and dynamic flexibility for presenting the RGD motif in the correct spatial orientation. nih.gov The constrained backbone of these cyclic peptides helps to position the side chains of the arginine and aspartate residues at an optimal distance for simultaneous engagement with the integrin binding pocket. mdpi.com Beyond improving affinity, cyclization also enhances the metabolic stability of the peptide by protecting it from enzymatic degradation by exopeptidases, a common issue with linear peptides. nih.gov

While the RGD tripeptide is the core recognition element, the amino acids flanking this sequence are critical for modulating the affinity and selectivity for different integrin subtypes. acs.orgnih.gov Structure-activity relationship studies have revealed that the residues C-terminal to the aspartate residue play a particularly significant role.

Extensive research on the model sequence c(RGDxX) has shown that the stereochemistry and nature of the amino acid at position x (RGD+1) are paramount. The presence of an aromatic amino acid in the D-configuration (e.g., D-Phenylalanine, denoted as 'f') at this position is essential for high αvβ3-binding affinity. nih.govresearchgate.net This D-amino acid projects its side chain in a specific orientation that is crucial for interaction with a hydrophobic pocket at the interface of the integrin α and β subunits. mdpi.com In contrast, the amino acid at position X (RGD+2) often has a lesser, but still significant, effect on biological activity. nih.gov The following table illustrates the impact of substitutions on the inhibitory activity of cyclic RGD peptides against αvβ3 integrin.

CompoundSequenceTarget IntegrinIC50 (nM)Reference
c(RGDfV)cyclo(Arg-Gly-Asp-D-Phe-Val)αvβ31.5 - 3.1 nih.gov
c(RGDfK)cyclo(Arg-Gly-Asp-D-Phe-Lys)αvβ3~3.7 nih.gov
c(RGDyK)cyclo(Arg-Gly-Asp-D-Tyr-Lys)αvβ3~4.7 nih.gov
c(RGDf(NMe)V) (Cilengitide)cyclo(Arg-Gly-Asp-D-Phe-(NMe)Val)αvβ30.54 nih.gov

Role of the (S)-alpha-TfmF Moiety

The incorporation of the unnatural amino acid (S)-alpha-trifluoromethyl-phenylalanine ((S)-alpha-TfmF) in place of D-Phenylalanine represents a strategic modification designed to further enhance the peptide's properties through specific electronic and stereochemical effects.

The introduction of fluorine atoms, particularly in the form of a trifluoromethyl (-CF3) group, is a common strategy in medicinal chemistry to modulate a molecule's biophysical and chemical properties. mdpi.comnih.gov The -CF3 group is highly lipophilic and strongly electron-withdrawing. When attached to the phenyl ring of the phenylalanine side chain, it can significantly alter the electronic nature of the aromatic ring and influence its interactions within the receptor binding pocket.

Studies on RGD peptidomimetics have shown that substitution of the phenyl ring with electron-withdrawing groups like -CF3 can lead to increased binding affinity and improved selectivity. manchester.ac.uk The trifluoromethyl group can enhance hydrophobic interactions and may also participate in unique interactions, such as orthogonal multipolar interactions with carbonyl groups in the protein backbone. fu-berlin.de Furthermore, the introduction of fluorine can influence the conformational preferences of the amino acid side chain and the peptide backbone, potentially stabilizing a conformation that is more favorable for binding. nih.gov The trifluoromethyl group acts as a metabolically stable group that can increase the compound's bioavailability and resistance to oxidative degradation. mdpi.com

The stereochemistry at the RGD+1 position is a critical determinant of integrin affinity and selectivity. As established with the parent compound c(RGDfV), a D-amino acid at this position is crucial for high-affinity binding to αvβ3 integrin. nih.govresearchgate.net This is because the D-configuration orients the aromatic side chain away from the peptide backbone in a manner that allows it to fit optimally into a key hydrophobic binding site on the integrin surface.

The designation of the alpha-TfmF moiety as (S) is consistent with this design principle. For many unnatural alpha-amino acids, the (S)-configuration at the alpha-carbon corresponds to the D-configuration in standard amino acid nomenclature. This specific stereochemistry ensures that the trifluoromethyl-phenyl side chain is projected in the correct spatial vector to engage with the receptor, mimicking the favorable orientation of the D-Phe side chain in highly potent analogs like c(RGDfV) and Cilengitide. This precise stereochemical control is essential for locking the molecule into its most active conformation, thereby maximizing its affinity and selectivity for the target integrin.

Modifications for Enhanced Properties

Building upon the optimized cyclic scaffold of c(RGDfV), further modifications have been explored to enhance biological activity and pharmacokinetic properties. The most successful of these has been N-methylation.

The systematic N-methylation of the peptide backbone in c(RGDfV) led to the development of Cilengitide (c[RGDf(NMe)V]), which features a methyl group on the amide nitrogen of the valine residue. nih.govnih.gov This seemingly minor modification resulted in a significant increase in antagonistic activity, making Cilengitide one of the most potent and selective inhibitors of αvβ3 and αvβ5 integrins. nih.goviiarjournals.org

Another strategy to enhance binding properties is through multimerization. Presenting multiple RGD motifs on a single scaffold can lead to a significant increase in binding avidity due to a "locally enhanced concentration" effect or the potential for simultaneous bivalent binding to multiple integrin receptors clustered on a cell surface. nih.govunimi.it Dimeric and tetrameric versions of cyclic RGD peptides have been shown to have substantially higher affinity and improved tumor-targeting capabilities compared to their monomeric counterparts. nih.govmdpi.com

Compound Names Table

Abbreviation/NameFull Name
c[RGDf-(S)-alpha-TfmF]cyclo(Arg-Gly-Asp-D-(S)-alpha-trifluoromethyl-Phe)
c(RGDfV)cyclo(Arg-Gly-Asp-D-Phe-Val)
c(RGDfK)cyclo(Arg-Gly-Asp-D-Phe-Lys)
c(RGDyK)cyclo(Arg-Gly-Asp-D-Tyr-Lys)
Cilengitidecyclo(Arg-Gly-Asp-D-Phe-(NMe)Val) or c(RGDf(NMe)V)

Multimerization Strategies for Increased Avidity and Targeting Efficiency

Several approaches have been developed to create multimeric RGD compounds. nih.gov These often involve grafting multiple copies of a cyclic RGD peptide, such as c(RGDfK), onto a central core or scaffold. nih.gov

Dendrimeric Scaffolds: Polyamidoamine (PAMAM) dendrimers have been used as scaffolds to synthesize peptide multimers with an increasing number of cRGD moieties. nih.gov Studies have shown that the avidity of these constructs to integrin αvβ3 increases with the number of attached RGD units. nih.gov For example, multimeric systems conjugated to a DOTA-based chelator for radiolabeling showed up to a 131-fold higher avidity for immobilized αvβ3 integrin compared to the monomeric RGD peptide. nih.gov

Glutamate (B1630785) Linkers: A common and effective method involves linking two cyclic RGD peptides through a glutamate (E) linker, creating constructs like E[c(RGDfK)]2. This dimeric structure has demonstrated improved biological properties compared to its monomeric counterpart. nih.gov

PEG Linkers: Polyethylene glycol (PEG) chains are also used as linkers to space the RGD motifs. Introducing PEG4 groups between c(RGD) motifs can increase the distance between the pharmacophores, potentially enabling simultaneous binding to adjacent receptors. mdpi.com

The increase in binding affinity for multimeric RGD peptides over monomeric versions is a consistent finding. The design of these multivalent ligands takes inspiration from natural multivalent interactions in biological systems. nih.gov

Table 1: Comparison of Binding Affinity for Monomeric vs. Multimeric RGD Constructs
Compound TypeExample Scaffold/LinkerFold Increase in Avidity (vs. Monomer)Target
MonomerN/A1x (Reference)αvβ3 Integrin
DimerGlutamate (E)Variable, generally >10xαvβ3 Integrin
MultimerPAMAM DendrimerUp to 131xαvβ3 Integrin

Conjugation to Linkers and Chelators for Imaging and Delivery Applications

Cyclic RGD peptides are widely used as targeting vectors to deliver imaging agents or therapeutic payloads specifically to tissues overexpressing certain integrins, such as tumors. nih.gov This is achieved by conjugating the peptide to functional molecules via chemical linkers. The choice of linker and the attached molecule is critical for the final application.

Linkers: The linker serves to connect the RGD peptide to the payload without sterically hindering the peptide's ability to bind to its target integrin. Polyethylene glycol (PEG) is a commonly used linker due to its biocompatibility and ability to improve the pharmacokinetic properties of the conjugate. nih.gov Cleavable linkers, such as those containing ester or disulfide bonds, are designed to release a drug payload under specific conditions within the target cell, such as in a reductive intracellular environment. nih.gov

Chelators for Radiometal Imaging (PET/SPECT): For nuclear imaging applications like Positron Emission Tomography (PET), the RGD peptide is conjugated to a bifunctional chelator (BFC). mdpi.com This chelator securely holds a metallic radionuclide. A widely used chelator is 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), which can be used to chelate radiometals like Gallium-68 (B1239309) (⁶⁸Ga). nih.gov The resulting radiolabeled RGD peptide can then be used to visualize and quantify integrin expression in vivo. nih.gov

Conjugation to Fluorophores for Optical Imaging: For fluorescence imaging, RGD peptides are conjugated to fluorescent dyes. For instance, the Cy5.5 dye has been conjugated to c(KRGDf) to image αvβ3 receptor expression in Kaposi's sarcoma. nih.gov This allows for dynamic imaging of receptor-targeted probe accumulation in tumors. nih.gov

The development of dual-modality probes, which combine a radiolabel for PET and a fluorescent dye for optical imaging on the same molecule, is an emerging area. nih.gov This often involves a multifunctional linker that allows for site-specific conjugation of both imaging moieties. nih.gov

Table 2: Components for RGD Conjugates in Imaging and Delivery
ComponentExamplePurpose/Application
LinkerPEG, GlutamateSpacers, improve pharmacokinetics
Cleavable LinkerDisulfide, EsterControlled drug release
ChelatorDOTA, NOTAComplexation of radiometals (e.g., ⁶⁸Ga, ⁶⁴Cu) for PET imaging
Imaging AgentFluorescent Dyes (e.g., Cy5.5), RadionuclidesFluorescence Imaging, PET/SPECT Imaging
Therapeutic PayloadCamptothecin, PaclitaxelTargeted cancer therapy

Computational and Biophysical Approaches in SAR

Computational and biophysical methods are indispensable for understanding the SAR of cyclic RGD peptides at a molecular level. These approaches provide insights into the binding modes and conformational preferences that govern their affinity and selectivity for integrins.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict and analyze the interaction between a ligand, such as a cyclic RGD peptide, and its receptor protein, an integrin. nih.govresearchgate.net These studies are crucial for rationalizing experimental binding data and for the design of new, more potent, and selective analogs. nih.gov

The general process involves using the crystal structure of the integrin's extracellular domain as a rigid or semi-flexible receptor. nih.gov A flexible RGD ligand is then computationally "docked" into the binding site to find the most favorable binding poses. nih.govresearchgate.net

Key findings from docking studies of cyclic RGD peptides with integrins like αVβ3 and αVβ6 include:

RGD Binding Motif: The interaction is dominated by the RGD tripeptide sequence. The positively charged guanidinium (B1211019) group of the Arginine (Arg) side chain forms a salt bridge with a negatively charged Aspartate residue on the integrin α subunit. nih.gov

MIDAS Motif Interaction: The carboxylate group of the Aspartate (Asp) side chain in the peptide coordinates a divalent cation (usually Mg²⁺) in the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin β subunit. nih.gov

Docking studies allow researchers to rationalize why certain analogs have higher or lower binding affinities. For example, differences in the shape and properties of the integrin binding pockets can explain why a given RGD peptidomimetic may bind with 10-100 times lower affinity to αVβ6 compared to αVβ3. researchgate.net

Table 3: Key Interactions Identified by Molecular Docking of RGD Peptides with Integrins
Peptide MoietyIntegrin Interacting PartnerType of Interaction
Arginine (Guanidinium)Aspartate residue on α subunitSalt bridge / Electrostatic
Aspartate (Carboxylate)Mg²⁺ ion in MIDAS motif on β subunitCation coordination
Hydrophobic Residue (e.g., Phe, Val)Hydrophobic pocket at α/β interfacevan der Waals / Hydrophobic
Peptide BackboneVarious residues in binding pocketHydrogen bonds

Conformational Analysis of c[RGDf-(S)-alpha-TfmF]

The biological activity of cyclic peptides is highly dependent on their three-dimensional conformation. Cyclization reduces the conformational flexibility, pre-organizing the peptide into a structure that is more favorable for receptor binding. researchgate.net The conformational analysis of cyclic RGD peptides is therefore essential for understanding their selectivity and affinity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique used to determine the solution structure of these peptides. mdpi.comnih.govcopernicus.org By analyzing parameters such as nuclear Overhauser effects (NOEs), J-couplings, and chemical shifts, a 3D model of the peptide's conformational ensemble in solution can be generated. copernicus.orgmdpi.com This is often complemented by molecular dynamics (MD) simulations, which provide a dynamic view of the peptide's flexibility and conformational landscape. mdpi.com

A critical conformational feature for integrin recognition is the spatial distance between the side chains of the Arg and Asp residues. nih.gov NMR studies have shown that different integrins prefer different RGD conformations:

αIIbβ3 Integrin: This integrin, found on platelets, tends to bind cyclic RGD peptides where the distance between the Cβ atoms of Arg and Asp is in the range of 0.75-0.85 nm. nih.gov

αVβ3 and α5β1 Integrins: These integrins generally prefer a more compact conformation, with an Arg-Asp Cβ distance at or below 0.67 nm. nih.gov

This conformational preference is a key determinant of selectivity. By designing cyclic peptides with specific stereochemistry (e.g., using D-amino acids) or constraints, it is possible to favor a conformation that is selectively recognized by one integrin subtype over others. nih.gov While the specific conformation of c[RGDf-(S)-alpha-TfmF] is not detailed in the literature, it is expected that the trifluoromethyl group on the phenylalanine would influence the peptide's conformational preferences and its interactions within the hydrophobic binding pocket of the integrin.

Table of Mentioned Compounds

Abbreviation/NameFull Name
c[RGDf-(S)-alpha-TfmF]cyclo[Arg-Gly-Asp-D-Phe-(S)-alpha-Trifluoromethyl-Phe] (presumed)
RGDArginine-Glycine-Aspartic Acid
c(RGDfK)cyclo(Arg-Gly-Asp-D-Phe-Lys)
[¹⁸F]Alfatide IINot specified
E[c(RGDfK)]₂Glutamate-[cyclo(Arg-Gly-Asp-D-Phe-Lys)]₂
c(RGDyK)cyclo(Arg-Gly-Asp-D-Tyr-Lys)
c(KRGDf)cyclo(Lys-Arg-Gly-Asp-D-Phe)
DOTA1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid
PAMAMPolyamidoamine
PEGPolyethylene glycol
CPTCamptothecin
PTXPaclitaxel
c(RGDfV)cyclo(Arg-Gly-Asp-D-Phe-Val)
LXW64RGD-containing cyclic octapeptide analog
LXZ2RGD-containing cyclic octapeptide analog
CPPP-RGDTFCys-Pro-Pro-Pro-Arg-Gly-Asp-Thr-Phe
CPPP-RGDTFICys-Pro-Pro-Pro-Arg-Gly-Asp-Thr-Phe-Ile

Preclinical Research Applications of C Rgdf S Alpha Tfmf

Development of Targeted Delivery Systems

The primary application of c[RGDf-(S)-alpha-TfmF] in preclinical research is as a targeting ligand for the development of advanced drug delivery systems. By attaching this peptide to various therapeutic-loaded nanocarriers, researchers aim to enhance the specific delivery of cytotoxic agents to tumor sites, thereby increasing efficacy and reducing off-target toxicity.

Formulation with Nanocarriers (e.g., Liposomes, Polymeric Micelles)

Preclinical studies have demonstrated the successful formulation of RGD-based peptides with various nanocarriers, including liposomes and polymeric micelles, to create targeted therapeutic agents.

Liposomes , which are vesicles composed of lipid bilayers, are a versatile platform for drug delivery. They can encapsulate both hydrophilic and lipophilic drugs. For targeted delivery, c(RGDfK) has been conjugated to the surface of liposomes. These RGD-modified liposomes have been shown to selectively deliver their cargo to cancer cells that overexpress αvβ3 integrins. For instance, c(RGDfK)-anchored liposomes loaded with the tyrosine kinase inhibitor gefitinib (B1684475) have been developed for targeted therapy of hepatocellular carcinoma nih.gov. Similarly, apatinib-loaded liposomes modified with a cyclic RGD peptide have been constructed for targeted delivery to human colonic cancer cells nih.gov. These targeted liposomal systems demonstrate enhanced cellular uptake and improved therapeutic effects compared to their non-targeted counterparts nih.govdovepress.com.

Polymeric micelles are another class of nanocarriers formed from the self-assembly of amphiphilic block copolymers. Their core-shell structure allows for the encapsulation of hydrophobic drugs. The surfaces of these micelles can be functionalized with targeting ligands like c(RGDfK). Studies have shown that cRGD-functionalized polymeric micelles can effectively deliver drugs such as doxorubicin (B1662922) to tumor endothelial cells overexpressing the αvβ3 receptor utsouthwestern.eduelsevierpure.com. These targeted micelles have been observed to enhance internalization into cancer cells by up to 30-fold through receptor-mediated endocytosis elsevierpure.com.

NanocarrierEncapsulated DrugTargeted Cell LineKey FindingReference Compound
LiposomeGefitinibHepatocellular Carcinoma CellsEnhanced targeting selectivity and therapeutic efficacy. nih.govc(RGDfK)
LiposomeApatinibHCT116 (Human Colonic Cancer)Greater uptake efficiency and increased tumor cell apoptosis. nih.govcRGDfC
Polymeric MicelleDoxorubicinSLK (Tumor Endothelial Cells)Significantly enhanced internalization via receptor-mediated endocytosis. utsouthwestern.educ(RGDfK)
Cationic Liposomeanti-STAT3 siRNAB16F10 (Murine Melanoma)Higher cellular internalization and significant tumor accumulation in vivo. nih.govcyclic RGD

The attachment of c[RGDf-(S)-alpha-TfmF] to the surface of nanocarriers is a critical step in the development of targeted delivery systems. Various bioconjugation strategies, both covalent and non-covalent, have been explored in preclinical research, primarily with c(RGDfK) and other RGD analogues.

Covalent conjugation is the most common approach and involves the formation of stable chemical bonds between the peptide and the nanocarrier surface. One widely used method is carbodiimide (B86325) chemistry, which facilitates the formation of an amide bond between a carboxylic acid group on the nanocarrier and an amine group on the peptide, or vice versa mdpi.com. Another popular technique is "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, which offers high efficiency and specificity rsc.org. For example, alkyne-modified RGD peptides have been successfully coupled to azide-functionalized nanoparticles rsc.org. Maleimide-thiol chemistry is also frequently employed, where a maleimide (B117702) group on the nanocarrier reacts with a thiol group introduced into the RGD peptide (e.g., in c(RGDfC)) nih.gov.

Non-covalent strategies are also being investigated. These methods rely on interactions such as electrostatic forces. For instance, cationic tumor-penetrating peptides have been electrostatically adsorbed onto the surface of anionic nanoparticles elsevierpure.com. This approach avoids the need for chemical modification of the peptide elsevierpure.com.

Conjugation StrategyReactive GroupsKey AdvantageExample Application
Carbodiimide Chemistry-COOH and -NH2Versatile and widely applicable. mdpi.comCoupling of peptides to polymeric nanoparticles.
Click ChemistryAzide and AlkyneHigh efficiency and specificity. rsc.orgConjugation of Pt(IV) prodrugs to RGD peptides. rsc.org
Maleimide-Thiol ChemistryMaleimide and -SHSpecific reaction under mild conditions.Attachment of c(RGDfC) to liposomes. nih.gov
Electrostatic AdsorptionOppositely charged surfacesNo chemical modification of the peptide is required. elsevierpure.comFunctionalization of anionic nanoparticles with cationic peptides. elsevierpure.com

The efficacy of c[RGDf-(S)-alpha-TfmF]-targeted nanocarriers is highly dependent on their physicochemical properties. Preclinical research has focused on optimizing characteristics such as size, surface charge, and ligand density to maximize tumor accumulation and cellular uptake.

Size is a critical factor influencing the biodistribution and tumor penetration of nanocarriers. Nanoparticles are generally designed to be within the range of 10-100 nm to take advantage of the enhanced permeability and retention (EPR) effect, which allows for passive accumulation in tumor tissues due to their leaky vasculature utsouthwestern.edu. However, smaller nanoparticles may offer better penetration into the dense tumor stroma researchgate.net.

Surface charge also plays a significant role. While neutral or slightly negative surface charges are often preferred to minimize non-specific interactions with blood components and healthy tissues, cationic surfaces can enhance interaction with negatively charged cell membranes, potentially leading to increased cellular uptake nih.gov.

Ligand density , the number of c[RGDf-(S)-alpha-TfmF] molecules on the nanocarrier surface, is another key parameter. A higher density of the targeting ligand can increase the avidity of the nanocarrier for integrin receptors, leading to enhanced binding and internalization. However, an excessively high density may lead to faster clearance from circulation. Therefore, optimizing the ligand density is crucial for balancing targeting efficiency and circulation time.

Strategies for Enhanced Tumor Accumulation and Penetration in Preclinical Models

Beyond the inherent properties of the nanocarrier, several strategies are being explored to further enhance the accumulation and penetration of c[RGDf-(S)-alpha-TfmF]-targeted therapies within tumors in preclinical models.

One approach is to modulate the tumor microenvironment . For example, some studies have investigated the use of agents that normalize the tumor vasculature to reduce high interstitial fluid pressure, a major barrier to nanoparticle penetration rhhz.net. Another strategy involves the use of enzymes to degrade the dense extracellular matrix of tumors, thereby creating pathways for nanocarriers to penetrate deeper into the tumor mass nih.gov.

Another innovative strategy is the development of size-shrinkable nanoparticles . These nanocarriers are designed to be large enough to benefit from the EPR effect for initial tumor accumulation and then shrink in response to specific stimuli within the tumor microenvironment (e.g., low pH or specific enzymes), allowing for better penetration into the tumor tissue researchgate.net.

Novel Delivery Mechanisms (e.g., In Vivo Hitchhiking with Neutrophils)

A groundbreaking approach to circumventing biological barriers and improving drug delivery to specific sites is the concept of "in vivo hitchhiking." This strategy utilizes the natural trafficking of immune cells to transport drug-loaded nanocarriers.

Recent preclinical research has demonstrated that c(RGDfK)-modified liposomes can specifically recognize and "hitchhike" on neutrophils after systemic administration nih.gov. These neutrophils, as part of their natural life cycle, eventually migrate to the bone marrow. By hitchhiking on these cells, the RGD-liposomes can be effectively delivered to the bone marrow, a site for diseases like multiple myeloma nih.gov. This novel mechanism offers a way to achieve highly specific organ targeting and minimize off-target effects nih.gov. While this research has been conducted with c(RGDfK), the principle could potentially be applied to nanocarriers functionalized with c[RGDf-(S)-alpha-TfmF] for targeting diseases that involve neutrophil trafficking.

Advancements in Molecular Imaging Probe Development

In addition to therapeutic applications, c[RGDf-(S)-alpha-TfmF] and its analogues are valuable tools in the development of molecular imaging probes for the non-invasive visualization of integrin expression. This allows for tumor detection, staging, and monitoring the response to anti-angiogenic therapies.

Radiolabeled RGD peptides are extensively used as tracers for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging researchgate.netnih.govmdpi.com. For PET imaging, RGD peptides have been labeled with positron-emitting radionuclides such as fluorine-18 (B77423) (¹⁸F) and gallium-68 (B1239309) (⁶⁸Ga) nih.gov. For SPECT imaging, isotopes like indium-111 (B102479) (¹¹¹In) are commonly used nih.gov.

Preclinical studies in tumor-bearing mice have shown that these radiolabeled RGD peptides can effectively visualize tumors with high integrin expression nih.gov. For example, ¹¹¹In-DOTA-cRGDfK has been used in nanoSPECT/CT imaging to visualize U-87 MG human glioblastoma xenografts nih.gov. The development of multimeric RGD peptides (dimers and tetramers) has been shown to further increase the binding affinity and tumor uptake of these imaging probes rsc.org. These advancements in molecular imaging with RGD-based probes pave the way for the potential use of c[RGDf-(S)-alpha-TfmF] in developing next-generation diagnostic tools for oncology.

Radiolabeled c[RGDf-(S)-alpha-TfmF] Probes for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT)

The cyclic peptide c[RGDf-(S)-alpha-TfmF] serves as a high-affinity ligand for integrin αvβ3, a cell surface receptor overexpressed on various tumor cells and activated endothelial cells. This characteristic makes it an excellent vector for targeted delivery of radionuclides for non-invasive imaging of tumors and angiogenesis using Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).

Radiochemistry and Labeling Strategies (e.g., 18F, 68Ga, 111In Conjugation)

The development of radiolabeled c[RGDf-(S)-alpha-TfmF] analogues for PET and SPECT imaging involves the stable incorporation of a radionuclide into the peptide structure. The choice of radionuclide is dictated by its decay characteristics, half-life, and the imaging modality to be used. Common radionuclides for this purpose include the positron emitters Fluorine-18 (¹⁸F) and Gallium-68 (⁶⁸Ga) for PET, and the gamma emitter Indium-111 (¹¹¹In) for SPECT.

Fluorine-18 (¹⁸F) Labeling: As the most frequently used radioisotope for PET, ¹⁸F offers favorable physical characteristics, including a 109.7-minute half-life and low positron energy (635 keV) nih.govnih.gov. Labeling RGD peptides with ¹⁸F can be challenging and often involves multi-step syntheses nih.gov. One common strategy is the use of prosthetic groups, such as N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), which reacts with an amino group on the peptide, like the lysine (B10760008) side chain in c(RGDyK) nih.gov. Another approach involves the direct labeling of an aromatic nitro-group-containing precursor, activated by an ortho trifluoromethyl group, via nucleophilic substitution with [¹⁸F]fluoride nih.gov. A more recent and efficient method utilizes the chelation of an aluminum-[¹⁸F]fluoride complex by a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator conjugated to the peptide nih.govnih.gov. This latter method is advantageous due to its simplicity, mild reaction conditions, and rapid, high-yield radiolabeling process nih.govnih.gov.

Gallium-68 (⁶⁸Ga) Labeling: ⁶⁸Ga is a generator-produced positron emitter with a 68-minute half-life, making it convenient for in-house radiopharmacies. Labeling with ⁶⁸Ga typically involves the use of a bifunctional chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which is first conjugated to the RGD peptide. The resulting conjugate can then be efficiently labeled with ⁶⁸Ga at elevated temperatures. This strategy has been successfully applied to various RGD peptides, including monomeric, dimeric, and tetrameric forms, to create probes for PET imaging of integrin αvβ3 expression researchgate.netsemanticscholar.org.

Indium-111 (¹¹¹In) Labeling: For SPECT imaging, ¹¹¹In is a suitable radionuclide due to its longer half-life (2.8 days), which allows for imaging at later time points. Similar to ⁶⁸Ga, ¹¹¹In is chelated by a DOTA moiety conjugated to the RGD peptide. This approach has been used to develop tracers like ¹¹¹In-DOTA-cRGDfK for SPECT imaging and biodistribution studies in tumor models mdpi.com.

Summary of Radiolabeling Strategies for RGD Peptides
RadionuclideImaging ModalityCommon Labeling StrategyKey FeaturesReference
¹⁸FPETProsthetic groups (e.g., [¹⁸F]SFB); Al¹⁸F-NOTA chelationLonger half-life allows for imaging of slower biological processes; labeling can be complex but newer methods offer simplification. nih.govnih.govnih.gov
⁶⁸GaPETChelation via DOTA-conjugateGenerator-produced, convenient for on-site preparation; rapid labeling. researchgate.netsemanticscholar.org
¹¹¹InSPECTChelation via DOTA-conjugateLonger half-life suitable for delayed imaging; well-established chemistry. mdpi.com
Preclinical Evaluation of Probe Specificity and Biodistribution in Tumor Models

Preclinical evaluation of radiolabeled c[RGDf-(S)-alpha-TfmF] analogues is crucial to determine their efficacy and specificity for imaging integrin αvβ3. These studies are typically conducted in animal models bearing tumors known to overexpress this receptor, such as U-87 MG human glioblastoma xenografts nih.govmdpi.com.

Specificity: The specificity of the radiolabeled probes for the integrin αvβ3 target is demonstrated through blocking studies. In these experiments, a large excess of unlabeled ("cold") RGD peptide is co-injected with the radiolabeled probe. A significant reduction in tumor uptake of the radiotracer in the presence of the blocking agent confirms that the accumulation is receptor-mediated nih.gov.

Biodistribution: Biodistribution studies involve injecting the radiotracer into tumor-bearing animals and, at various time points, dissecting tissues and measuring the radioactivity concentration in different organs. These studies provide quantitative data on the probe's uptake and clearance. Typically, radiolabeled RGD peptides exhibit rapid clearance from the blood and are excreted through both the renal and hepatobiliary systems nih.gov. High uptake is observed in the tumor, leading to good tumor-to-background ratios, which is essential for clear imaging nih.govmdpi.com. For instance, studies with ¹¹¹In-DOTA-EB-cRGDfK in U-87 MG tumor-bearing mice showed peak tumor uptake at 24 hours post-injection, with high tumor-to-muscle ratios mdpi.com. Similarly, ¹⁸F-labeled RGD peptides have demonstrated high tumor-to-brain ratios in orthotopic glioblastoma models nih.gov.

Example Biodistribution Data for Radiolabeled RGD Peptides in Tumor Models
RadiotracerTumor ModelTime Post-InjectionTumor Uptake (%ID/g)Tumor-to-Muscle RatioReference
¹¹¹In-DOTA-EB-cRGDfKU-87 MG Glioblastoma24 h27.1 ± 2.722.85 mdpi.com
[¹⁸F]FB-RGDSubcutaneous U87MG30 minNot specified~5 nih.gov
⁶⁸Ga-DOTA-E{E[c(RGDfK)]₂}₂ (Tetramer)SK-RC-52 Xenografts2 h7.11 ± 0.67Not specified researchgate.net
MicroPET/CT and MicroSPECT/CT Imaging in Animal Models

MicroPET and microSPECT are small-animal imaging modalities that allow for the non-invasive, longitudinal visualization and quantification of the biodistribution of radiolabeled probes in vivo nih.govnih.govresearchgate.net. When combined with computed tomography (CT), which provides anatomical information, these techniques offer a powerful platform for preclinical drug development and biological research nih.govresearchgate.net.

In the context of c[RGDf-(S)-alpha-TfmF]-based probes, microPET/CT and microSPECT/CT imaging studies in animal models have successfully visualized integrin αvβ3-positive tumors nih.govnih.gov. For example, microPET imaging with an ¹⁸F-labeled RGD peptide in an orthotopic U251T glioblastoma mouse model clearly delineated the tumor with very high tumor-to-brain contrast, as there was minimal uptake in the normal brain tissue nih.gov. Similarly, microPET scans with ⁶⁸Ga-labeled RGD peptides have shown clear visualization of tumors, with the imaging results correlating well with biodistribution data researchgate.net. These imaging studies confirm the potential of radiolabeled c[RGDf-(S)-alpha-TfmF] analogues as effective agents for the non-invasive detection and monitoring of tumors expressing integrin αvβ3.

Fluorescent c[RGDf-(S)-alpha-TfmF] Probes for Optical Imaging

In addition to radiolabeling, c[RGDf-(S)-alpha-TfmF] can be conjugated with fluorophores to create probes for optical imaging. This technique is particularly valuable for in vitro and ex vivo applications, such as fluorescence microscopy and tissue analysis, providing high-resolution visualization of cellular and tissue structures.

Design and Synthesis of c[RGDf-(S)-alpha-TfmF]-Fluorophore Conjugates

The design of fluorescent RGD probes involves covalently linking a fluorophore to the peptide. The choice of fluorophore depends on the desired photophysical properties, such as excitation and emission wavelengths. Near-infrared (NIR) fluorophores, like Cy5.5 and Cy7, are often preferred for in vivo and deep-tissue imaging due to reduced light absorption and autofluorescence in biological tissues at these wavelengths nih.gov. Fluorophores such as fluorescein (B123965) isothiocyanate (FITC) are also commonly used, particularly for in vitro and ex vivo applications where tissue penetration is not a major concern researchgate.netnih.gov.

The synthesis typically involves the reaction of a reactive derivative of the fluorophore (e.g., an N-hydroxysuccinimide ester) with a free amine group on the c[RGDf-(S)-alpha-TfmF] peptide, often the epsilon-amino group of a lysine residue nih.govresearchgate.net. The resulting conjugate must be purified to ensure that the final product is free of unconjugated peptide and fluorophore. The design can also incorporate spacers, such as aminohexanoic acid, to minimize potential steric hindrance between the peptide and the fluorophore, thereby preserving the binding affinity of the RGD motif researchgate.net.

In Vitro and Ex Vivo Fluorescence Imaging Applications

In Vitro Imaging: Fluorescently labeled c[RGDf-(S)-alpha-TfmF] probes are widely used in vitro to study integrin αvβ3 expression and localization on cultured cells. Fluorescence microscopy allows for the direct visualization of probe binding to the cell surface. For example, studies using FITC-conjugated cyclic RGD peptides have demonstrated specific binding and internalization in integrin-expressing tumor cell lines like U87MG researchgate.net. These studies can confirm the receptor-mediated uptake mechanism and provide insights into the cellular trafficking of the peptide-fluorophore conjugate researchgate.netbath.ac.uk. The specificity of binding is often confirmed by competition assays, where the fluorescence signal is diminished in the presence of an excess of unlabeled RGD peptide nih.gov.

Ex Vivo Imaging: Following in vivo administration in animal models, tissues and organs can be excised and imaged ex vivo to provide a higher-resolution assessment of probe distribution than is possible with in vivo imaging nih.gov. This is particularly useful for confirming tumor margins and examining the microdistribution of the probe within the tumor tissue. For instance, ex vivo fluorescence imaging of dissected tumors from mice injected with Cy7-labeled RGD multimers showed significantly higher fluorescence intensity compared to surrounding muscle tissue, confirming the in vivo targeting results nih.gov. Furthermore, FITC-conjugated RGD peptides have been used to stain tumor tissues to quantify integrin expression levels, showing a good correlation with the uptake of SPECT radiotracers in the same tumor models researchgate.net. This highlights the utility of fluorescent probes in validating in vivo imaging data and providing a bridge between macroscopic imaging and microscopic tissue analysis.

Applications of Fluorescent c[RGDf-(S)-alpha-TfmF] Probes
ApplicationTechniqueInformation GainedExample FluorophoresReference
In VitroFluorescence MicroscopyConfirmation of specific binding to integrin-expressing cells, visualization of cellular localization and internalization.FITC, Cy5.5, NDI researchgate.netbath.ac.uk
Ex VivoFluorescence Imaging of TissuesHigh-resolution confirmation of in vivo biodistribution, tumor margin delineation, correlation of probe uptake with tissue histology.Cy7, FITC nih.govnih.gov

Preclinical Studies in Disease Models

The cyclic pentapeptide c[RGDf-(S)-alpha-TfmF] and its related analogs, which target the arginine-glycine-aspartic acid (RGD) binding site of αvβ3, αvβ5, and α5β1 integrins, have been the subject of extensive preclinical research. These integrins are crucial for cell adhesion, signaling, and angiogenesis, and their expression is often upregulated on activated endothelial cells and various tumor cells. Consequently, RGD-based compounds are investigated for their potential to interfere with tumor progression, particularly through the disruption of tumor vasculature and modulation of the tumor microenvironment. Preclinical studies in various disease models, primarily cancer, have been instrumental in elucidating the mechanisms of action and therapeutic potential of these integrin antagonists.

Investigation of Angiogenesis Modulation in Cancer Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. The αv-integrins, particularly αvβ3, play a pivotal role in mediating the adhesion and migration of activated endothelial cells, which are fundamental steps in angiogenesis. Preclinical studies have demonstrated that inhibiting these integrins with cyclic RGD peptides can effectively impair this process.

Research using methylated cyclic RGD peptides has shown that antagonism of αv-integrins leads to a significant reduction in functional vessel density in solid tumors. This anti-angiogenic effect is a primary mechanism behind the observed retardation of tumor growth and metastasis in vivo nih.govresearchgate.net. By blocking the interaction between endothelial cells and the extracellular matrix, these peptides disrupt the structural support and signaling necessary for new vessel formation nih.gov.

Radiolabeled c(RGDfK) peptides have also been developed as tools to non-invasively image and quantify angiogenesis. For instance, studies with [68Ga]Ga-DOTA-c(RGDfK) in PET scans have been used to evaluate integrin αvβ3 expression as a surrogate marker for angiogenesis in different tumor xenograft models nih.gov. Such imaging studies confirm that tumors with high angiogenic activity exhibit higher uptake of the RGD-based tracer, correlating with increased integrin expression nih.gov. This approach not only validates the role of these integrins in angiogenesis but also provides a potential strategy for monitoring the effects of anti-angiogenic therapies nih.gov. The development of these imaging agents underscores the central role of the RGD-integrin axis in tumor angiogenesis and provides a method to assess the efficacy of agents designed to disrupt it nih.gov.

Table 1: Preclinical Findings on Angiogenesis Modulation by Cyclic RGD Peptides

Compound/Method Cancer Model(s) Key Findings Related to Angiogenesis Reference(s)
Methylated cyclic RGD-peptide Various solid tumors Resulted in significant reduction of functional vessel density. nih.govresearchgate.net
[68Ga]Ga-DOTA-c(RGDfK) PET C6 glioma, MIA PaCa-2 PET imaging revealed higher integrin αvβ3 expression in C6 gliomas, correlating with higher angiogenic activity. Useful for in vivo evaluation of angiogenesis. nih.gov
[18F]FPyPEGCBT-c(RGDfK) U-87 MG, SKOV-3 Specifically detects tumors expressing RGD-recognizing integrins, which are key targets for anti-angiogenic therapy. nih.gov

Studies in Glioblastoma Xenografts and Other Cancer Models

Glioblastoma (GBM) is a highly aggressive brain tumor characterized by intense vascularization, making it a prime candidate for anti-angiogenic therapies. Preclinical studies using xenograft models of glioblastoma have extensively utilized cyclic RGD peptides to target tumor-associated angiogenesis and cell invasion.

In a U-87 MG human glioblastoma xenograft model, a radiolabeled dimeric RGD peptide, 188Re-IDA-D-[c(RGDfK)]2, was investigated for peptide receptor radionuclide therapy (PRRT) nih.gov. This study demonstrated that targeting the αvβ3 integrin with the radiolabeled peptide resulted in a significant reduction in tumor volume nih.gov. When combined with the standard chemotherapy agent temozolomide (B1682018), the therapeutic effect was even more pronounced, leading to a 93% reduction in tumor volume compared to controls nih.gov. This suggests a synergistic effect between integrin-targeted radiotherapy and conventional DNA alkylating agents nih.gov.

Non-invasive imaging studies in glioblastoma models further support the utility of RGD peptides. Using [111In-DOTA-EB-cRGDfK], researchers observed significant and persistent accumulation of the tracer at the tumor site in U-87 MG xenografts, indicating high specificity for the tumor's integrin expression mdpi.com. Similarly, PET studies with [68Ga]Ga-DOTA-c(RGDfK) demonstrated significantly higher tracer uptake in C6 glioma xenografts compared to MIA PaCa-2 pancreatic cancer models, which corresponded to higher levels of integrin αvβ3 expression confirmed by immunohistochemistry nih.gov. These findings highlight the potential of RGD-based agents for both diagnosing and treating glioblastoma by targeting its distinct vascular characteristics nih.govmdpi.com.

Table 2: Summary of Preclinical Studies of Cyclic RGD Peptides in Cancer Xenografts

Compound Cancer Model Study Type Key Outcomes Reference(s)
188Re-IDA-D-[c(RGDfK)]2 U-87 MG Glioblastoma Therapy Monotherapy significantly decreased tumor volume; Combination with temozolomide led to a 93% reduction in tumor volume. nih.gov
[68Ga]Ga-DOTA-c(RGDfK) C6 Glioma, MIA PaCa-2 PET Imaging C6 gliomas showed significantly higher tracer uptake and integrin αvβ3 expression compared to MIA PaCa-2 tumors. nih.gov
[111In-DOTA-EB-cRGDfK] U-87 MG Glioblastoma SPECT/CT Imaging High and specific tumor accumulation, reaching a maximum of 27.12 ± 2.70% ID/g. mdpi.com
[18F]FPyPEGCBT-c(RGDfK) U-87 MG Glioblastoma, SKOV-3 Ovarian PET/CT Imaging Specific tracer uptake in tumors was demonstrated via blocking experiments. nih.gov

Modulation of the Tumor Microenvironment

The tumor microenvironment (TME) is a complex network of cancer cells, stromal cells (like fibroblasts and immune cells), blood vessels, and the extracellular matrix (ECM) nih.govnih.govmdpi.com. This environment plays a critical role in tumor progression, metastasis, and response to therapy nih.gov. Integrins are key mediators of the interaction between cells and the ECM, and by targeting them, cyclic RGD peptides can modulate the TME in several ways beyond direct anti-angiogenesis.

One crucial aspect of TME modulation is the regulation of immune responses. Recent research has shown that integrin-αv can activate transforming growth factor-beta (TGF-β), a potent immunosuppressive cytokine, within the TME scispace.com. By activating TGF-β, tumors can evade the immune system. Therefore, blocking αv integrins with RGD-based compounds could potentially disrupt this immunosuppressive signaling, making the tumor more susceptible to anti-tumor immune responses scispace.com. This suggests a role for integrin antagonists in overcoming resistance to checkpoint blockade therapies scispace.com.

Furthermore, the TME is characterized by an altered ECM, often created by cancer-associated fibroblasts (CAFs), which promotes tumor growth and invasion nih.gov. Since RGD-binding integrins are the primary receptors for many ECM proteins, antagonists like c[RGDf-(S)-alpha-TfmF] can interfere with the signaling cascades that drive tumor cell migration and invasion through this modified matrix. By disrupting the adhesive interactions that are essential for cell movement and survival, these peptides can potentially inhibit the local spread of cancer cells and the establishment of distant metastases nih.gov. This modulation of cell-matrix interactions represents a key strategy for targeting the supportive scaffold of the TME mdpi.com.

Advanced Research and Future Directions

Exploration of Novel Integrin Targets for c[RGDf-(S)-alpha-TfmF] and its Analogs

While the αvβ3 integrin is a well-established target for RGD-containing peptides, current research is actively exploring the binding affinity and selectivity of c[RGDf-(S)-alpha-TfmF] analogs for other integrin subtypes. nih.gov Integrins are a diverse family of 24 heterodimeric receptors that mediate crucial cell-matrix and cell-cell interactions, and their dysregulation is implicated in numerous diseases. nih.gov Understanding the broader targeting profile of RGD peptides is key to unlocking their full therapeutic potential.

The conformation of the RGD motif, whether it is extended or kinked, significantly influences which integrin subtype it preferentially binds to. For instance, more bent or kinked structures, like that found in the cyclic pentapeptide Cilengitide, tend to bind preferably to αvβ3 and α5β1 integrins. nih.gov This structural nuance is a critical area of investigation for designing analogs of c[RGDf-(S)-alpha-TfmF] with tailored selectivity.

Novel targets of interest include:

αvβ1 Integrin: This integrin has gained attention as a potential target in fibrosis treatment due to its role in activating TGF-β1, a key profibrotic cytokine. wikipedia.org Developing RGD analogs that selectively target αvβ1 could offer new therapeutic avenues for fibrotic diseases.

αvβ6 and αvβ8 Integrins: These integrins are also involved in TGF-β activation and are emerging as attractive targets in cancer and autoimmune diseases. wikipedia.org The development of selective small-molecule ligands for these subtypes is an active area of research.

αIIbβ3 Integrin: Found on the surface of platelets, this integrin is a crucial player in thrombosis. RGD analogs that can selectively inhibit αIIbβ3 are being explored as anti-thrombotic agents. nih.gov

The selectivity of RGD peptides for different integrin subtypes is a complex interplay of their structural and chemical properties. Researchers are systematically evaluating a wide range of ligands to create a comprehensive activity and selectivity profile, which is essential for selecting the optimal compound for a specific therapeutic application. nih.gov

Table 1: RGD-Binding Integrins and Their Clinical Relevance

Integrin Subtype Key Ligands Associated Pathologies Therapeutic/Diagnostic Interest
αvβ3 Vitronectin, Fibronectin Cancer (Angiogenesis, Metastasis) Tumor Imaging and Therapy
αvβ5 Vitronectin Cancer (Invasion, Metastasis) Tumor Imaging and Therapy
α5β1 Fibronectin Cancer Tumor Imaging and Therapy
αvβ1 Latency-Associated Peptide (LAP) of TGFβ1 Fibrosis Anti-fibrotic Therapy
αvβ6 LAP of TGFβ1 Cancer, Fibrosis Tumor Imaging, Anti-fibrotic Therapy
αvβ8 LAP of TGFβ1 Cancer, Autoimmune Diseases, Viral Infections Targeted Therapy
αIIbβ3 Fibrinogen Thrombosis Anti-thrombotic Therapy

Integration with Advanced Preclinical Models (e.g., Organoids, Patient-Derived Xenografts)

The translation of promising compounds like c[RGDf-(S)-alpha-TfmF] from the laboratory to the clinic is often hampered by the limitations of traditional preclinical models. Patient-derived xenografts (PDXs) and organoids are emerging as more reliable platforms that better recapitulate the complexity and heterogeneity of human tumors. frontiersin.orgamegroups.org

PDX models are created by directly transplanting a patient's tumor tissue into immunodeficient mice. e-crt.org These models have been shown to retain the histopathological and genetic characteristics of the original tumor and can predict patient response to chemotherapy with a high degree of similarity. frontiersin.org The evaluation of c[RGDf-(S)-alpha-TfmF] and its analogs in PDX models of various cancers, such as epithelial ovarian cancer, can provide more accurate insights into their efficacy and potential for personalized medicine. frontiersin.orge-crt.org

Tumor organoids are three-dimensional cultures derived from patient tumors that can be grown in vitro. They preserve the cellular organization and heterogeneity of the original tumor, making them valuable for studying tumor biology and for high-throughput drug screening. The use of organoid models allows for the preclinical testing of RGD-based therapies in a system that more closely mimics the in vivo tumor microenvironment.

While direct studies of c[RGDf-(S)-alpha-TfmF] in these specific models are not yet widely published, the groundwork has been laid by extensive research on other RGD peptides in xenograft models. For example, near-infrared fluorescently labeled RGD peptides have been successfully used for optical imaging of integrin expression in living mice with glioblastoma xenografts. nih.gov These studies demonstrate the feasibility and importance of evaluating targeted peptides in advanced preclinical models that better reflect human disease.

Potential for Theranostic Applications in Preclinical Development

The concept of "theranostics" involves the integration of diagnostic imaging and targeted therapy, and RGD peptides are exceptionally well-suited for this approach. nih.gov By conjugating a targeting molecule like an analog of c[RGDf-(S)-alpha-TfmF] to both an imaging agent and a therapeutic agent, it is possible to visualize, target, and treat diseases like cancer in a highly specific manner.

Radiolabeled RGD peptides have been extensively studied for their use in nuclear medicine imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govthno.org

PET Imaging: RGD peptides can be labeled with positron-emitting radionuclides like Gallium-68 (B1239309) (⁶⁸Ga) or Fluorine-18 (B77423) (¹⁸F). nih.govfrontiersin.org These radiotracers allow for the non-invasive visualization and quantification of integrin αvβ3 expression, which is a hallmark of angiogenesis in tumors. nih.govnih.gov This imaging capability can be used for tumor detection, staging, and monitoring the response to anti-angiogenic therapies. nih.govfrontiersin.org

SPECT Imaging: Similarly, labeling with gamma-emitting isotopes such as Indium-111 (B102479) (¹¹¹In) enables SPECT imaging of tumors and thrombosis. thno.orgmdpi.com

Beyond diagnostics, the same RGD peptides can be armed with therapeutic radionuclides, such as alpha-emitters (e.g., Actinium-225) or beta-emitters (e.g., Lutetium-177), for targeted radionuclide therapy. thno.orgnih.gov This theranostic paradigm allows for a personalized approach where imaging can confirm the presence of the target integrin on a patient's tumor before administering a potentially toxic therapeutic agent. Preclinical studies using various radiolabeled RGD peptides have demonstrated high tumor uptake and favorable pharmacokinetic properties, paving the way for their clinical translation. mdpi.comnih.gov

Table 2: Radionuclides Used in RGD-Based Theranostics

Radionuclide Type Imaging Modality Therapeutic Application
Fluorine-18 (¹⁸F) Positron Emitter PET No
Gallium-68 (⁶⁸Ga) Positron Emitter PET No
Copper-64 (⁶⁴Cu) Positron & Beta Emitter PET Yes
Indium-111 (¹¹¹In) Gamma Emitter SPECT No (Imaging surrogate for ⁹⁰Y)
Technetium-99m (⁹⁹mTc) Gamma Emitter SPECT No
Lutetium-177 (¹⁷⁷Lu) Beta Emitter SPECT (scintigraphy) Yes
Yttrium-90 (⁹⁰Y) Beta Emitter Bremsstrahlung SPECT Yes
Actinium-225 (²²⁵Ac) Alpha Emitter No (requires imaging surrogate) Yes

Emerging Research Areas for c[RGDf-(S)-alpha-TfmF] and Related Integrin Targeting Peptides

The therapeutic potential of RGD peptides extends far beyond their initial application in cancer angiogenesis. Researchers are now exploring their utility in a wide range of pathological conditions where integrin-mediated cell adhesion plays a critical role. cellgs.com

Fibrotic Diseases: RGD peptides are being investigated for their ability to ameliorate fibrosis in organs like the liver and kidneys. nih.govnih.gov Studies have shown that RGD peptides can inhibit the progression of liver fibrosis by reducing collagen production and increasing collagenase activity. nih.gov In preclinical models of kidney injury, RGD-binding integrin antagonists have been shown to reduce fibrosis and improve organ function. nih.gov

Autoimmune Diseases: The immunomodulatory functions of peptides are an exciting area of research. There is growing evidence that antimicrobial peptides (AMPs), which share some characteristics with RGD peptides, play a role in autoimmune disorders like rheumatoid arthritis and type 1 diabetes. frontiersin.org The potential for RGD peptides to modulate immune responses and inflammation is an area ripe for exploration.

Cardiovascular Applications: The ability of RGD peptides to inhibit platelet aggregation makes them potential candidates for developing anti-thrombotic agents to prevent heart attacks and strokes. cellgs.com They are also being explored to improve the biocompatibility of vascular grafts and stents by promoting the adhesion of endothelial cells. cellgs.com

Ophthalmology: Pathological angiogenesis is a key feature of diseases like age-related macular degeneration and diabetic retinopathy. RGD peptides are being investigated for their potential to inhibit this abnormal blood vessel growth in the eye. cellgs.com

Wound Healing: By promoting cell migration and attachment, RGD peptides can be incorporated into wound dressings and hydrogels to accelerate tissue repair. cellgs.com

Innovations in Peptide Chemistry for Next-Generation c[RGDf-(S)-alpha-TfmF] Analogs

Advances in peptide chemistry are enabling the design and synthesis of novel analogs of c[RGDf-(S)-alpha-TfmF] with enhanced properties such as higher binding affinity, improved selectivity, and greater in vivo stability.

One innovative approach is the use of "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition, to create cyclic RGD analogs where a traditional amide bond is replaced by a stable triazole unit. nih.govmdpi.com This modification can make the peptides less susceptible to enzymatic degradation, potentially improving their pharmacokinetic profile for in vivo applications. nih.gov

Another strategy involves the creation of bicyclic RGD peptides . By designing linear peptides with multiple cysteine residues, it is possible to form two loops through cyclization, often using a linker molecule like 1,3,5-tris(bromomethyl)benzene. acs.org This approach allows for the inclusion of a randomized peptide sequence in the second loop, which can be screened to identify compounds with exquisite selectivity for a specific integrin subtype, such as αvβ3 or α5β1. acs.orgjakubdostalek.cz

Furthermore, chemists are exploring the conjugation of RGD peptides to other molecules to enhance their function. For example, adding a pyrazine moiety to the N-terminus of linear RGD peptides has been shown to significantly improve their binding affinity for αvβ3 integrin. rsc.org The synthesis of multimeric RGD peptides (dimers, tetramers, etc.) is another strategy to increase binding avidity and improve tumor targeting due to the polyvalency effect. nih.govthno.org These chemical innovations are crucial for developing the next generation of highly potent and selective integrin-targeting drugs based on the c[RGDf-(S)-alpha-TfmF] scaffold.

Q & A

Q. What steps mitigate batch-to-batch variability in c[RGDf-(S)-alpha-TfmF] synthesis?

  • Methodological Answer :
  • Standardize resin activation (e.g., HBTU/HOBt ratios) and coupling times.
  • Implement QC checkpoints (e.g., Kaiser test for amine completion).
  • Use lyophilization under controlled conditions (pH, temperature) to minimize aggregation.
  • Document deviations in a root-cause analysis log .

Q. How should researchers address low signal-to-noise ratios in in vivo imaging studies?

  • Methodological Answer :
  • Optimize peptide labeling (e.g., ⁶⁴Cu for PET, Cy5.5 for NIRF) to balance brightness and stability.
  • Pre-dose with unlabeled peptide to block nonspecific uptake.
  • Use background subtraction algorithms (e.g., rolling-ball) in image analysis software .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.